Sulfo-Cyanine5.5 carboxylic acid

描述

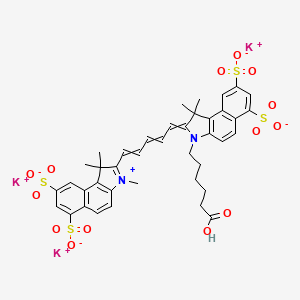

Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a member of the cyanine dye family, known for their high extinction coefficients and low dependence of fluorescence on pH. This compound is characterized by its four sulfo groups, which confer a negative charge at neutral pH and high hydrophilicity . It is commonly used in various fluorescence-based biochemical analyses due to its stability and photostability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine5.5 carboxylic acid typically involves the reaction of a cyanine dye precursor with sulfonating agents to introduce sulfo groups. The carboxylic acid functionality is introduced through subsequent reactions with carboxylating agents. The reaction conditions often require controlled temperatures and pH to ensure the stability of the dye and the efficiency of the sulfonation and carboxylation processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in batch or continuous flow reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity and yield .

化学反应分析

Types of Reactions

Sulfo-Cyanine5.5 carboxylic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in conjugation reactions with biomolecules, such as proteins and peptides, through its carboxylic acid group .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Conjugation Reactions: Carbodiimides, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid group for conjugation with amines on biomolecules.

Major Products

The major products of these reactions are conjugated biomolecules, such as labeled proteins and peptides, which retain the fluorescent properties of the dye .

科学研究应用

Sulfo-Cyanine5.5 carboxylic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:

作用机制

The mechanism of action of Sulfo-Cyanine5.5 carboxylic acid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the electronic transitions within the cyanine dye structure. The dye interacts with molecular targets through its carboxylic acid group, enabling it to form stable conjugates with biomolecules .

相似化合物的比较

Sulfo-Cyanine5.5 carboxylic acid is similar to other cyanine dyes, such as Sulfo-Cyanine3 and Sulfo-Cyanine7. it is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological applications . Other similar compounds include:

Sulfo-Cyanine3 carboxylic acid: Emits in the green region of the spectrum.

Sulfo-Cyanine7 carboxylic acid: Emits in the near-infrared region, suitable for in vivo imaging.

This compound stands out due to its balance of high hydrophilicity, stability, and optimal emission properties for various scientific applications.

生物活性

Sulfo-Cyanine5.5 carboxylic acid, a member of the cyanine dye family, is recognized for its exceptional properties as a fluorescent probe in biological applications. Its unique structure, featuring multiple sulfonate groups, enhances its solubility in aqueous environments and provides a negative charge at neutral pH. This compound is primarily used in fluorescence microscopy, flow cytometry, and in vivo imaging due to its far-red emission characteristics.

- Molecular Formula : C40H42N2O14S4

- Molecular Weight : 903.03 g/mol

- Absorption Maximum : ~675 nm

- Emission Maximum : ~694 nm

- Stokes Shift : ~19 nm

- Quantum Yield : High (28% compared to 0.3% for Indocyanine green)

Table 1: Spectral Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum | ~675 nm |

| Emission Maximum | ~694 nm |

| Stokes Shift | ~19 nm |

| Quantum Yield | 28% |

| Solubility | Water-soluble |

Sulfo-Cyanine5.5 functions as a fluorescent label that can be conjugated to various biomolecules, including proteins and nucleic acids. Its high extinction coefficient and low dependence on pH make it suitable for various biological assays. The dye's ability to penetrate tissues allows for effective imaging in live subjects, making it valuable in cancer diagnostics and other biomedical research areas.

Case Studies

-

In Vivo Imaging Applications :

A study demonstrated the use of Sulfo-Cyanine5.5 as a fluorescent marker for cancer cells in vivo. The dye's strong fluorescence allowed for clear visualization of tumor margins during surgical procedures, enhancing the accuracy of tumor resections . -

Cytotoxicity Assessment :

In a bifunctional probe study, Sulfo-Cyanine5 was conjugated with docetaxel to evaluate cytotoxic effects on prostate cancer cell lines (LNCaP and PC-3). Results indicated selective staining and significant cytotoxicity against PSMA-positive LNCaP cells, while showing minimal effects on PSMA-negative PC-3 cells . -

Chemosensor Development :

Research has shown that Sulfo-Cyanine5 can act as a colorimetric chemosensor for detecting metal ions such as Cu²⁺ and Fe³⁺. This application highlights its versatility beyond imaging, indicating potential uses in environmental monitoring and biological assays .

Fluorescence Microscopy and Flow Cytometry

Sulfo-Cyanine5.5 is extensively utilized in fluorescence microscopy due to its high photostability and bright emission properties. It is particularly effective for labeling cellular structures and tracking biomolecular interactions in real-time.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Fluorescence Microscopy | High-contrast imaging of cellular structures |

| Flow Cytometry | Accurate cell sorting and analysis |

| In Vivo Imaging | Deep tissue imaging with minimal background noise |

| Bioconjugation | Effective labeling of proteins and nucleic acids |

属性

IUPAC Name |

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQQUABRDYPOFX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39K3N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。